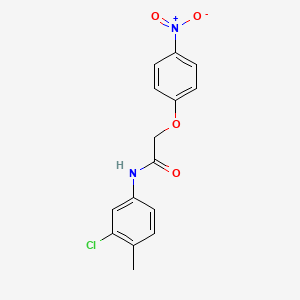
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents. The research focused on synthesizing a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including compounds with halogens on the aromatic ring, which exhibited significant anticancer and anti-inflammatory activities. Among the synthesized products, a compound identified as 3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed promising anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Antimalarial Activity
Another study by Werbel et al. (1986) focused on the synthesis of a series of compounds related to the chemical structure of interest for antimalarial activity evaluation. Through the study, they identified compounds with increased potency against Plasmodium berghei in mice, which correlated with specific substituent characteristics on the phenyl ring. This research suggested the potential for clinical trials of such compounds in humans to combat malaria, highlighting the significance of structural modification in enhancing antimalarial activity (Werbel et al., 1986).
Optical Properties and Sensing Applications
The research by Wannalerse et al. (2022) delved into the synthesis and characterization of orcinolic derivatives, including structures closely related to N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide, for potential applications as OH− indicators. The study explored the optical properties of these compounds, demonstrating their utility in sensing applications through shifts in absorption bands upon interaction with OH− ions. This work underscores the versatility of such compounds in developing sensors for environmental and biological applications (Wannalerse et al., 2022).
Photocatalytic and Environmental Applications
A study by Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, a compound related in structure to this compound, demonstrating its potential for environmental cleanup. The research highlighted the effectiveness of TiO2 nanoparticles in degrading pollutants under UV light, suggesting the applicability of related compounds in enhancing photocatalytic processes for water treatment and pollution mitigation (Jallouli et al., 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-3-11(8-14(10)16)17-15(19)9-22-13-6-4-12(5-7-13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYDVNJQKICOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

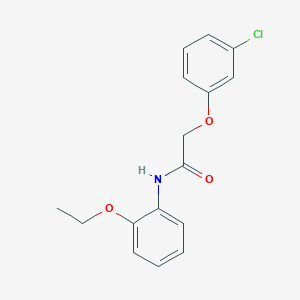
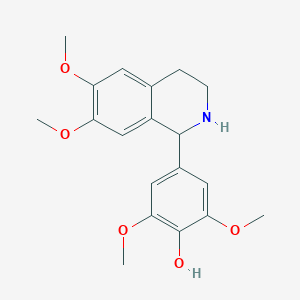
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)
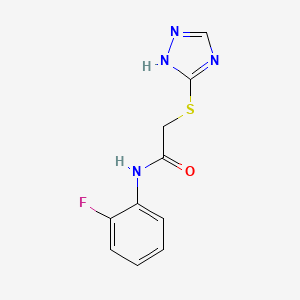

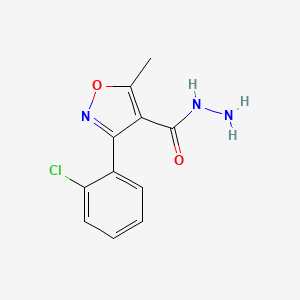

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)